3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
Overview
Description
“3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1315366-31-4 . It has a molecular weight of 286.14 . The IUPAC name for this compound is 3-bromo-1-(4-fluoro-2-methylphenyl)-2-piperidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 286.14 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound has been utilized in the synthesis of complex chemical structures. For example, studies on the absolute configurations of related piperidine derivatives through X-ray diffraction have provided insights into their geometric configurations, crucial for understanding their chemical behavior and applications in further synthetic processes (Peeters, Blaton, & Ranter, 1994). These findings are vital for the synthesis of specific antihistaminic compounds, demonstrating the importance of precise structural knowledge in drug development.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of biologically active molecules. For instance, its derivatives have been synthesized for use in metabolic studies, highlighting its role in the development of neuroleptic agents (Nakatsuka, Kawahara, & Yoshitake, 1981). Such studies are critical for designing drugs with specific pharmacological targets.
Material Science and Copolymerization
In the field of material science, derivatives of the compound have been explored for copolymerization to create materials with unique properties. Research on halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, prepared via catalyzed condensation involving similar structural motifs, has led to novel copolymers with distinct physical characteristics (Kim et al., 1998). These materials offer potential applications in various industries, including electronics and pharmaceuticals, by enhancing the performance and functionality of polymers.
Antimicrobial and Anticancer Research
Further, the structural framework of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one and its analogs have been explored for antimicrobial and anticancer activities. The synthesis and evaluation of novel aminobenzylated Mannich bases derived from similar bromobenzaldehydes have shown promising antimicrobial properties (Nimavat, Popat, Vasoya, & Joshi, 2004). Additionally, the synthesis of polyfunctionalized piperidone oxime ethers with diverse substituents has been investigated for their cytotoxicity on cancer cells, illustrating the potential of such compounds in developing new anticancer drugs (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Properties
IUPAC Name |
3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEADJMIIBHAJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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